1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of benzenesulfonyl and butylsulfanyl groups, along with a pyrazolyl moiety, adds to its chemical diversity and potential for various applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the benzenesulfonyl group can be accomplished via sulfonylation reactions using benzenesulfonyl chloride under basic conditions. The butylsulfanyl group can be introduced through nucleophilic substitution reactions using butylthiol.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Condensation: The pyrazolyl moiety can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- has shown potential in various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:
1-Phenylsulfonyl-5-butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a phenylsulfonyl group instead of benzenesulfonyl.
1-Benzenesulfonyl-5-methylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methylsulfanyl group instead of butylsulfanyl.
1-Benzenesulfonyl-5-butylsulfanyl-3-(1H-imidazol-4-yl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an imidazolyl moiety instead of pyrazolyl.
Properties
Molecular Formula |
C20H20N4O2S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-butylsulfanyl-3-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H20N4O2S2/c1-2-3-9-27-16-10-18-19(15-11-22-23-12-15)14-24(20(18)21-13-16)28(25,26)17-7-5-4-6-8-17/h4-8,10-14H,2-3,9H2,1H3,(H,22,23) |
InChI Key |
MTQOFOPRUTWJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC2=C(N=C1)N(C=C2C3=CNN=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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